molecular formula C14H16Cl2Rh2 8* B084801 Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride CAS No. 12257-42-0

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Cat. No. B084801
CAS RN: 12257-42-0
M. Wt: 358.1 g/mol
InChI Key: HCZNBZKRJTYNCE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” is also known as Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer . It is a high-quality catalyst that offers exceptional performance in diverse chemical reactions . It is recognized for its vital role in organic synthesis and catalysis .


Synthesis Analysis

The compound recrystallizes from hot CHCl3/pet ether as fine crystals soluble in CHCl3 and *C6H6 but is almost insoluble in Et2O or pet ether .


Molecular Structure Analysis

The empirical formula of the compound is C14H16Cl2Rh2 . The SMILES string representation is Cl[Rh].Cl[Rh].[CH]1[CH]C2[CH][CH]C1C2.[CH]3[CH]C4[CH][CH]C3C4 .


Chemical Reactions Analysis

The compound is used as a catalyst in olefin hydroformylation, olefin hydrogenation, and olefin isomerization .


Physical And Chemical Properties Analysis

The compound is a mustard yellow crystal . It has a molecular weight of 460.99 . It is soluble in CHCl3 and *C6H6 but is almost insoluble in Et2O or pet ether .

Scientific Research Applications

Catalyst for Direct Arylation

The compound can be used as a catalyst for direct arylation of arene C-H bonds by proton abstraction . This process is crucial in the synthesis of various organic compounds.

Regio- and Stereoselective Hydrosilylation

“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” also acts as a catalyst for the regio- and stereoselective hydrosilylation of isoprene . This reaction is important in the production of silicon-based organic compounds.

Synthesis of Vinyl Carbamates

This compound can catalyze the synthesis of vinyl carbamates from carbon dioxide and alkynes . Vinyl carbamates are useful intermediates in organic synthesis and pharmaceutical chemistry.

Synthesis of O-beta-oxoalkylcarbamates

“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” can also catalyze the synthesis of O-beta-oxoalkylcarbamates . These compounds have potential applications in medicinal chemistry.

Dimerization of Bicyclo[2.2.1]hepta-2,5-diene

The compound has been used in the dimerization of Bicyclo[2.2.1]hepta-2,5-diene over various zeolite catalysts . The dimerization process is crucial in the production of high-energy-density fuels.

Enantioselective Synthesis of Chiral Amines

“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” can be applied to the enantioselective synthesis of chiral amines . Chiral amines are important building blocks in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is classified as a combustible solid . It should be stored at 2-8°C .

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNBZKRJTYNCE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924203
Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

CAS RN

12257-42-0
Record name Bis((2,3,5,6-eta)-bicyclo(2.2.1)hepta-2,5-diene)di-mu-chlorodirhodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012257420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.